

# Introduction: A Versatile Halogenated Aromatic Aldehyde

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## Compound of Interest

Compound Name: 2,4-Dibromo-6-fluorobenzaldehyde

Cat. No.: B1304670

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**2,4-Dibromo-6-fluorobenzaldehyde** is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its chemical structure, featuring a reactive aldehyde group ortho to a fluorine atom and flanked by two bromine atoms, makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a multitude of chemical transformations, providing a gateway to novel heterocyclic systems and other intricate organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with mechanistic considerations, its applications in drug discovery, and essential safety information. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 205683-34-7[1][2][3][4]

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **2,4-Dibromo-6-fluorobenzaldehyde** is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

Property	Value	Source
CAS Number	205683-34-7	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Br <sub>2</sub> FO	[1][2][4]
Molecular Weight	281.91 g/mol	[1][4]
IUPAC Name	2,4-dibromo-6-fluorobenzaldehyde	[4]
Appearance	Solid (form may vary)	Assumed based on similar compounds
Purity	≥97%	[1][2]
Topological Polar Surface Area (TPSA)	17.07 Å <sup>2</sup>	[1]
LogP	3.1632	[1]
Storage	4°C, stored under nitrogen	[1]

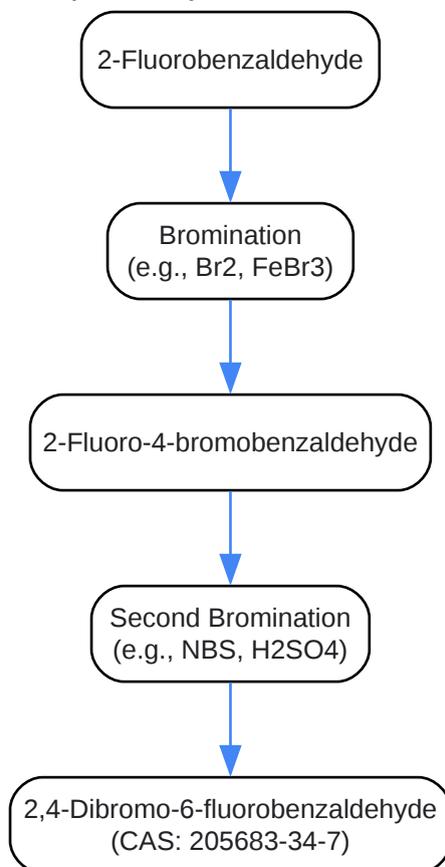
## Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for **2,4-Dibromo-6-fluorobenzaldehyde** are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be devised based on established organic chemistry principles and patent literature for analogous compounds. A common approach involves the selective bromination of a fluorobenzaldehyde precursor.

### Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

A logical synthetic route starts with 2-fluoro-4-bromobenzaldehyde, which can be subjected to a second electrophilic bromination. The fluorine atom is an ortho-, para-director, but it is deactivating. The existing bromine atom is also an ortho-, para-director and deactivating. The aldehyde group is a meta-director and strongly deactivating. The regioselectivity of the second bromination will be directed by the activating effects of the ortho-fluorine and para-bromine, leading to the desired **2,4-dibromo-6-fluorobenzaldehyde**.

## Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **2,4-Dibromo-6-fluorobenzaldehyde**.

## Experimental Protocol (Representative)

- **Initial Bromination:** To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as iron(III) bromide is added. Bromine is then added dropwise at a controlled temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated to yield the crude 2-fluoro-4-bromobenzaldehyde. Purification is typically achieved by column chromatography.
- **Second Bromination:** The purified 2-fluoro-4-bromobenzaldehyde is dissolved in a strong acid, such as sulfuric acid. N-Bromosuccinimide (NBS) is then added portion-wise. The

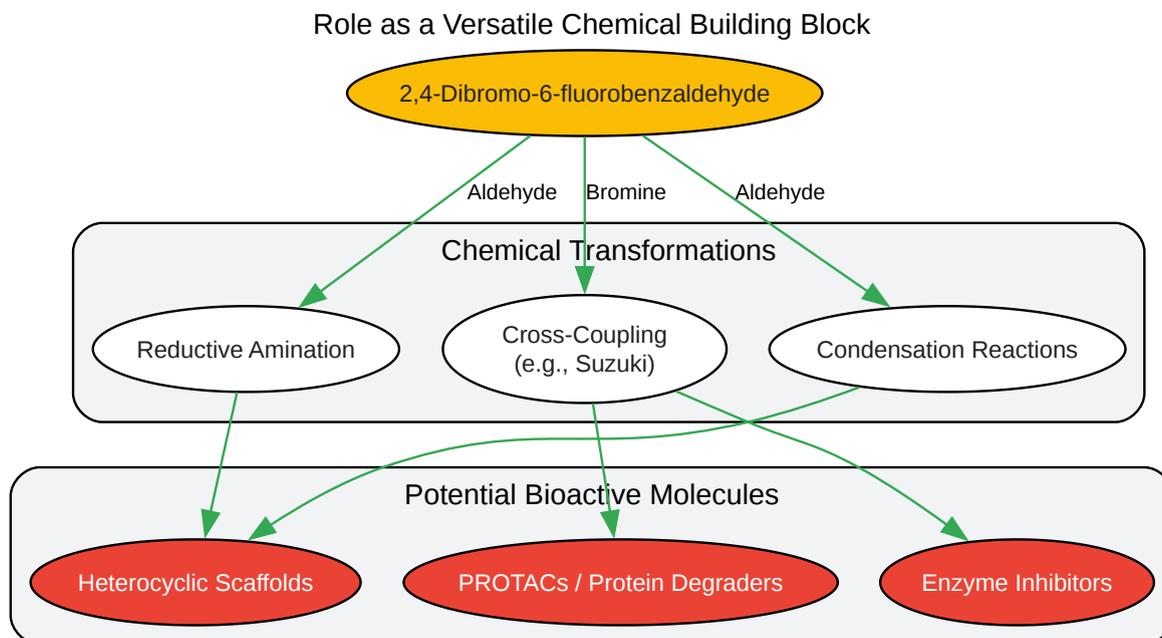
strong acid protonates the aldehyde, further deactivating the ring, but the ortho-fluorine and para-bromine direct the incoming electrophile to the 6-position.

- Final Purification: The reaction mixture is carefully poured into ice water, and the precipitate is collected, washed, and dried. The final product, **2,4-Dibromo-6-fluorobenzaldehyde**, can be further purified by recrystallization or column chromatography.

## Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are cornerstone building blocks in the synthesis of pharmaceuticals.<sup>[5][6]</sup> The unique substitution pattern of **2,4-Dibromo-6-fluorobenzaldehyde** offers medicinal chemists a versatile scaffold for creating diverse and complex molecules.

- Orthogonal Reactivity: The aldehyde, fluorine, and two bromine atoms provide multiple, distinct reactive sites. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, to introduce new side chains. The bromine atoms are amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
- Fragment-Based Drug Discovery (FBDD): This compound can be considered a "fragment" in FBDD, a powerful technique for identifying lead compounds by screening small, low-complexity molecules.<sup>[7]</sup> The core structure can be elaborated into more potent and selective drug candidates.<sup>[7]</sup>
- Protein Degradation Building Block: It is classified as a building block for protein degraders, suggesting its utility in the synthesis of molecules like PROTACs (Proteolysis-Targeting Chimeras) that are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.<sup>[2]</sup>
- Bioisosteric Replacement: The fluorine atom is a common bioisostere for a hydrogen atom or a hydroxyl group. Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's pKa.



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